molecular formula C60H142N8O35S8 B1418301 Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate) CAS No. 869561-07-9

Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)

Cat. No. B1418301
M. Wt: 1792.3 g/mol
InChI Key: SCDSEPZWZCMCEW-QRDGSJRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate) is a useful research compound. Its molecular formula is C60H142N8O35S8 and its molecular weight is 1792.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;triethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O35S8.8C6H15N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;8*1-4-7(5-2)6-3/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);8*4-6H2,1-3H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDSEPZWZCMCEW-QRDGSJRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H142N8O35S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1792.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
Reactant of Route 2
Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
Reactant of Route 3
Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
Reactant of Route 4
Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
Reactant of Route 5
Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
Reactant of Route 6
Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)

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